molecular formula C9H10FNO2 B1422731 Methyl 2-(4-amino-2-fluorophenyl)acetate CAS No. 192650-54-7

Methyl 2-(4-amino-2-fluorophenyl)acetate

Cat. No. B1422731
M. Wt: 183.18 g/mol
InChI Key: JEMATMNWIDLWGH-UHFFFAOYSA-N
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Description

“Methyl 2-(4-amino-2-fluorophenyl)acetate” is a chemical compound with the molecular formula C9H10FNO2 . It is also known as “methyl 4-amino-2-fluorophenylacetate” and "Benzeneacetic acid, 4-amino-2-fluoro-, methyl ester" .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-amino-2-fluorophenyl)acetate” consists of a benzene ring with an amino group (-NH2) and a fluorine atom attached to it. The benzene ring is also attached to an acetate group, which is further connected to a methyl group.


Physical And Chemical Properties Analysis

“Methyl 2-(4-amino-2-fluorophenyl)acetate” is a solid compound. It is soluble in water, chloroform, and ethanol but slightly soluble in ether and benzene. The compound contains a chiral center, which means it exists in two enantiomeric forms that are mirror images of each other.

Scientific Research Applications

  • Structural Analysis and Chemical Properties :

    • Methyl 4-(fluorocarbonyl)benzoate has been analyzed for its planar phenylfluorocarbonyl group and its interactions with adjacent molecules. This kind of structural analysis aids in understanding the chemical properties and potential applications of these compounds (Burns & Hagaman, 1993).
  • Synthetic Applications in Pharmaceutical Research :

    • The compound's analogs have been utilized in synthesizing derivatives with potential pharmaceutical applications. For instance, the synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate indicates its utility in developing biologically interesting polysubstituted piperidines (Salgado et al., 2019).
  • Anticancer Activity :

    • Compounds similar to Methyl 2-(4-amino-2-fluorophenyl)acetate have been synthesized and evaluated for their anticancer activity in vitro, suggesting potential applications in cancer treatment research (Ying-xiang, 2007).
  • Development of Antipsychotic Agents :

    • Derivatives of Methyl 2-(4-amino-2-fluorophenyl)acetate have been investigated for their potential as novel antipsychotic agents. This research is significant in exploring new treatments for psychiatric disorders (Wise et al., 1987).
  • Antimicrobial and Antioxidant Properties :

    • A study synthesized novel derivatives of Methyl 2-(4-amino-2-fluorophenyl)acetate and evaluated them for antimicrobial, antitubercular, and antioxidant activities. This suggests potential applications in developing new antimicrobial and antioxidant agents (Chauhan et al., 2018).

Safety And Hazards

“Methyl 2-(4-amino-2-fluorophenyl)acetate” should be handled with care. It may cause skin irritation and may be harmful if absorbed through the skin or if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

properties

IUPAC Name

methyl 2-(4-amino-2-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-13-9(12)4-6-2-3-7(11)5-8(6)10/h2-3,5H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMATMNWIDLWGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-amino-2-fluorophenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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